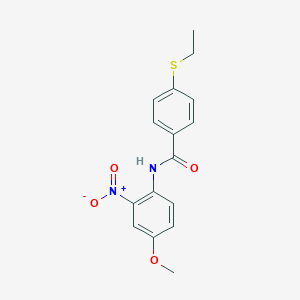

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” is a chemical compound1. It is part of a collection of rare and unique chemicals2. However, detailed analytical data for this compound is not readily available2.

Synthesis Analysis

Benzamide compounds can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth3. This method is green, rapid, mild, and highly efficient3. However, the specific synthesis process for “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” is not explicitly mentioned in the available literature. However, benzamide compounds generally have a planar structure4.Chemical Reactions Analysis

The specific chemical reactions involving “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly mentioned in the available literature. However, benzamide compounds can undergo various chemical reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly mentioned in the available literature.Scientific Research Applications

Corrosion Inhibition

The study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrated their efficacy as corrosion inhibitors for mild steel in an acidic environment. The presence of methoxy groups was found to enhance inhibition efficiency. These compounds adsorbed strongly and spontaneously at the metal/electrolyte interface, suggesting their potential application in protecting metals from corrosion (Mishra et al., 2018).

Organic Synthesis and Pharmacological Properties

Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a precursor in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This highlights the compound's relevance in the synthesis of pharmacologically active molecules (Lomov, 2019).

Kiven et al. (2023) investigated the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT). These compounds were identified as promising candidates for NLO materials, with properties significantly superior to those of the NLO prototypical molecule, para-nitroaniline. The study underscores the potential of such compounds in the development of materials with advanced optical properties (Kiven et al., 2023).

Anticancer Research

Research into N-(Pyridin-3-yl)benzamide derivatives, including those with methoxy and nitro groups, by Mohan et al. (2021), demonstrated moderate to good anticancer activity against various human cancer cell lines. This suggests the utility of structurally similar compounds in the development of new anticancer agents (Mohan et al., 2021).

Safety And Hazards

The safety and hazards associated with “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide” are not explicitly mentioned in the available literature.

Future Directions

Given the lack of detailed information on “4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially unlock new applications for this compound in various fields.

Please note that this analysis is based on the limited information available from the web search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

properties

IUPAC Name |

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-9-6-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWUUAWCTYBNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

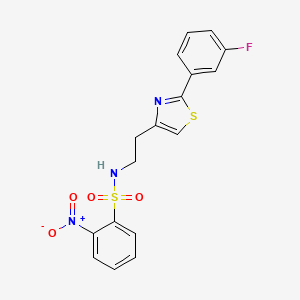

![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)

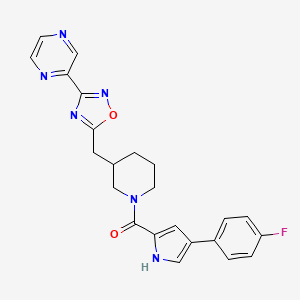

![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)

![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

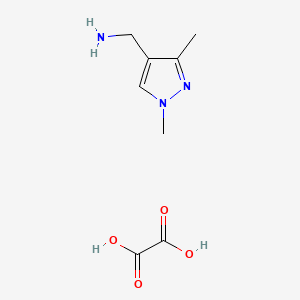

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2594674.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)